molecular formula C24H21NO5 B051089 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid CAS No. 511272-36-9

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid

Katalognummer: B051089
CAS-Nummer: 511272-36-9
Molekulargewicht: 403.4 g/mol
InChI-Schlüssel: VJELJMCALKYCRN-JOCHJYFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a 4-hydroxyphenyl substituent at the β-position of the propanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its orthogonality and ease of removal under mild basic conditions (e.g., piperidine) .

Wirkmechanismus

Target of Action

The primary target of Fmoc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an enzyme found in nearly all aerobic forms of life . It catalyzes the second reaction in the catabolism of tyrosine - the conversion of 4-hydroxyphenylpyruvate into homogentisate .

Mode of Action

Fmoc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid interacts with its target, HPPD, by inhibiting its function . HPPD is categorized within a class of oxygenase enzymes that usually utilize α-ketoglutarate and diatomic oxygen to oxygenate or oxidize a target molecule .

Biochemical Pathways

The inhibition of HPPD affects the catabolism of the amino acid tyrosine . This prevents the conversion of 4-hydroxyphenylpyruvate into homogentisate, which is a key precursor for the biosynthesis of both tocopherols and plastoquinone . Plastoquinone is a critical co-factor in the formation of carotenoids, which protect chlorophyll in plants from being destroyed by sunlight .

Pharmacokinetics

It’s known that the stereochemical stability of phenylglycine derivatives like this compound can be achieved by the choice of reaction conditions during synthesis .

Result of Action

The result of the action of Fmoc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is the inhibition of the HPPD enzyme . This leads to a disruption in the catabolism of tyrosine and the biosynthesis of tocopherols and plastoquinone . In plants, this can lead to a loss of chlorophyll due to the lack of protective carotenoids .

Biologische Aktivität

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid, often referred to as a fluorenyl derivative, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article examines its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Structural Characteristics

The compound consists of several key components:

  • Fluorenyl Group : Enhances lipophilicity and cellular uptake.
  • Methoxycarbonyl Moiety : Contributes to the compound's solubility and reactivity.
  • Amino Acid Backbone : Essential for biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds structurally related to this fluorenyl derivative showed activity against various multidrug-resistant pathogens.

Pathogen Minimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus1 - 8 µg/mL
Vancomycin-resistant E. faecalis0.5 - 2 µg/mL
Gram-negative pathogens8 - 64 µg/mL
Drug-resistant Candida species8 - 64 µg/mL

These findings indicate the potential utility of this compound as a foundational platform for developing novel antimicrobial agents targeting emerging resistant strains .

2. Anti-inflammatory Properties

The fluorenyl derivatives have been shown to modulate inflammatory pathways, which may involve the inhibition of pro-inflammatory cytokines. Research indicates that the introduction of hydroxyl groups enhances anti-inflammatory activity, making these compounds promising candidates for treating inflammatory diseases .

3. Anticancer Activity

Compounds with similar structures have been investigated for their anticancer properties. The fluorenyl moiety is believed to interact with various signaling pathways involved in tumor growth and proliferation. For example, certain derivatives demonstrated significant antiproliferative activity against cancer cell lines through mechanisms involving topoisomerase inhibition .

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of various fluorenyl derivatives, one compound was tested against a panel of clinically relevant bacterial strains, including MRSA and drug-resistant E. faecalis. The results revealed that modifications in the phenolic ring significantly enhanced antimicrobial potency, particularly against Gram-positive bacteria .

Case Study 2: Anti-inflammatory Mechanism Exploration

Another study focused on the anti-inflammatory effects of this compound. The researchers found that the compound reduced the production of TNF-alpha and IL-6 in activated macrophages, suggesting a potential mechanism for its anti-inflammatory action .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-L-β-phenylalanine is widely used in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethoxycarbonyl) protecting group allows for selective deprotection and facilitates the sequential addition of amino acids to form peptides. This method is crucial for synthesizing peptides with specific sequences and modifications.

Case Studies:

  • Synthesis of Bioactive Peptides : Researchers have utilized Fmoc-L-β-phenylalanine in the synthesis of various bioactive peptides that exhibit antimicrobial properties. The incorporation of this amino acid enhances the stability and efficacy of the resulting peptides in biological assays.

Drug Development

The compound has shown potential in drug development, particularly in designing inhibitors for various biological targets. Its structure allows for modifications that can enhance binding affinity and selectivity.

Case Studies:

  • Inhibitors of Enzymatic Activity : Studies have demonstrated that derivatives of Fmoc-L-β-phenylalanine can inhibit specific enzymes involved in cancer progression, showcasing its potential as a lead compound in anticancer drug development.

Bioconjugation Techniques

Fmoc-L-β-phenylalanine is also employed in bioconjugation strategies to attach biomolecules to surfaces or other molecules. This application is vital in creating targeted drug delivery systems and diagnostic tools.

Case Studies:

  • Targeted Drug Delivery : Research has indicated the successful conjugation of Fmoc-L-β-phenylalanine with nanoparticles, enhancing the targeted delivery of chemotherapeutic agents to cancer cells while minimizing side effects on healthy tissues.

Material Science

In material science, this compound is used to develop functionalized polymers and materials with specific properties. Its ability to form stable interactions with various substrates makes it suitable for creating advanced materials.

Case Studies:

  • Smart Materials : Investigations into the use of Fmoc-L-β-phenylalanine in smart materials have revealed its potential in developing stimuli-responsive systems that can change properties based on environmental conditions.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its applications in peptide synthesis?

  • Answer : The compound contains an Fmoc (fluorenylmethoxycarbonyl) group , a widely used temporary protecting group for amines in solid-phase peptide synthesis (SPPS). The 4-hydroxyphenyl moiety enhances solubility and enables conjugation or functionalization via phenolic hydroxyl groups. The carboxylic acid terminus facilitates coupling to resin or other amino acids during peptide elongation .
  • Methodological Insight : To validate its role in SPPS, researchers can perform comparative studies using alternative protecting groups (e.g., Boc) to assess coupling efficiency and deprotection kinetics.

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Answer : The compound exhibits acute toxicity (oral, dermal, and inhalation; H302/H315/H319/H335) and requires:

  • PPE : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Store in airtight containers at room temperature, protected from light and moisture .
    • Experimental Design : Conduct a risk assessment using SDS data (e.g., GHS classifications) to establish handling protocols. Monitor air quality with particulate sensors during synthesis.

Q. How is this compound synthesized, and what are the critical reaction conditions?

  • Answer : Synthesis typically involves:

Fmoc Protection : Reaction of the amino group with Fmoc-Cl under basic conditions.

Coupling : Activation of the carboxylic acid using reagents like DCC/HOBt for conjugation to resins or other amino acids.

Deprotection : Removal of the Fmoc group with piperidine in DMF .

  • Optimization Tip : Use microwave-assisted synthesis to reduce reaction times and improve yields, as demonstrated for structurally similar Fmoc derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Answer : Discrepancies may arise from variations in:

  • Purity : Validate compound purity (>95%) via HPLC or LC-MS.
  • Assay Conditions : Standardize cell-based assays (e.g., pH, temperature, solvent controls).
  • Structural Isomerism : Confirm enantiomeric purity (R-configuration) using chiral HPLC or X-ray crystallography .
    • Case Study : A 2024 study noted that impurities in Fmoc-protected analogs led to false positives in antimicrobial assays, emphasizing rigorous purification .

Q. What strategies optimize the synthesis of structurally related analogs for SAR studies?

  • Answer :

  • Substituent Variation : Replace the 4-hydroxyphenyl group with halogenated (e.g., 3,5-difluorophenyl) or heteroaromatic groups to modulate bioactivity.

  • Backbone Modification : Introduce methyl or cyclopropyl groups to the propanoic acid chain to enhance metabolic stability.

    • Example : Analogs like (R)-3-((Fmoc)amino)-4-(3,5-difluorophenyl)butanoic acid showed improved enzyme inhibition profiles .
    Analog Modification Biological Activity
    (R)-3-(Fmoc-amino)-4-(2-bromophenyl)Bromine substitutionEnhanced binding to kinase targets
    (S)-3-(Fmoc-amino)-3-(indol-3-yl)Indole incorporationImproved CNS penetration

Q. How can computational modeling guide the design of derivatives targeting specific receptors?

  • Answer :

  • Docking Studies : Use software like AutoDock Vina to predict interactions between the 4-hydroxyphenyl group and receptor active sites (e.g., estrogen receptors or tyrosine kinases).
  • MD Simulations : Assess conformational stability of the Fmoc group in aqueous vs. lipid environments to optimize pharmacokinetics .
    • Validation : Correlate docking scores with in vitro IC50 values to refine computational models.

Q. Methodological Notes

  • Data Reproducibility : Always cross-reference synthesis protocols with peer-reviewed studies (e.g., and ) to mitigate batch-to-batch variability.
  • Ethical Compliance : Adhere to institutional guidelines for toxic compound disposal, as improper release poses ecological risks .

Vergleich Mit ähnlichen Verbindungen

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS No.) Substituent on Phenyl Group Configuration Molecular Weight Key Properties/Applications Hazards (GHS) Reference
(R)-3-(4-Nitrophenyl) variant (507472-26-6) 4-Nitro R 439.40 High reactivity due to nitro group; used in peptide coupling studies. H302, H315
(S)-3-(4-Chlorophenyl) variant (479064-92-1) 4-Chloro S 421.87 Lipophilic; common in SPPS for hydrophobic peptide segments. H302, H315, H319, H335
(R)-3-(4-(tert-Butyl)phenyl) variant (401916-49-2) 4-tert-Butyl R 463.53 Enhanced steric bulk; stabilizes tertiary structures in peptides. Not specified
(R)-3-(4-Hydroxyphenyl) target compound 4-Hydroxy R ~409.40 (estimated) Polar, hydrogen-bond donor; potential for glycoconjugation or metal chelation. Likely H319 (eye irritation) N/A
(S)-3-(2,4,5-Trifluorophenyl) variant (959579-81-8) 2,4,5-Trifluoro S 443.39 Electron-withdrawing effects; used in fluorinated peptide analogs. Not specified

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., nitro, chloro) : Increase electrophilicity and metabolic stability but may reduce aqueous solubility .
  • Electron-Donating Groups (e.g., hydroxy) : Enhance polarity and hydrogen-bonding capacity, improving solubility in polar solvents .
  • Steric Groups (e.g., tert-butyl) : Improve peptide conformational stability but may hinder coupling efficiency .

Stereochemical Considerations: The R/S configuration influences peptide folding and biological activity. For example, the (S)-3-(4-chlorophenyl) variant () is a common non-natural amino acid in SPPS, while (R)-configured analogs are less prevalent but critical for specific chiral environments .

Synthesis and Purity: Typical synthesis involves Fmoc-protection of amino acids using Fmoc-Cl in tetrahydrofuran (THF) or chloroform, with yields around 85% . The 4-hydroxyphenyl variant likely follows similar protocols, with purification via column chromatography.

Hazard Profiles :
Most analogs exhibit acute toxicity (H302: harmful if swallowed) and irritancy (H315, H319). The hydroxyl group in the target compound may reduce lipophilicity and associated toxicity compared to chloro or nitro derivatives .

Applications :

  • Antiviral Research : Analogous compounds with tert-butyl or cyclohexylmethyl groups show activity as HIV-1 entry inhibitors .
  • Peptide Engineering : Fluorinated variants (e.g., 2,4,5-trifluorophenyl) are used to modulate peptide-receptor interactions .

Research Findings and Data Gaps

  • Stability : Hydroxyphenyl derivatives are prone to oxidation, necessitating inert storage conditions (e.g., argon atmosphere, dark) .
  • Ecological Impact: Limited data on biodegradation or bioaccumulation for most analogs; assumed persistent in the environment due to aromatic stability .

Vorbereitungsmethoden

Solution-Phase Synthesis via Sequential Protecting Group Manipulation

Methyl Ester Formation and Benzyloxycarbonyl (Z) Protection

The synthesis begins with L-tyrosine, which undergoes esterification using thionyl chloride (SOCl₂) in methanol to yield tyrosine methyl ester hydrochloride (Tyr-OMe·HCl) . This step achieves 95% conversion by leveraging SOCl₂’s dual role as a catalyst and dehydrating agent. Subsequent Z-protection involves dissolving Tyr-OMe·HCl in aqueous sodium carbonate (Na₂CO₃) and reacting it with chloroformic acid benzyl ester (Z-Cl) at pH 7–10 . The Z group selectively protects the α-amino group, leaving the phenolic hydroxyl free for subsequent modifications. Crystallization with petroleum ether yields Z-L-Tyr-OMe with <5% moisture content .

tert-Butyl Protection of the Phenolic Hydroxyl

Z-L-Tyr-OMe is dissolved in dichloromethane (CH₂Cl₂) and treated with concentrated sulfuric acid (H₂SO₄) and isobutene at 25°C for 1–10 days . This Friedel-Crafts alkylation introduces the tert-butyl (tBu) group at the phenolic oxygen, achieving >90% regioselectivity. The tert-butyl group prevents undesired O-acylation during subsequent Fmoc introduction . Vacuum concentration at 40–70°C yields Z-L-Tyr(tBu)-OMe, which is hydrolyzed using sodium hydroxide (NaOH) to Z-L-Tyr(tBu) .

Table 1: Solution-Phase Synthesis Parameters

StepReagents/ConditionsYieldPurity (HPLC)
EsterificationSOCl₂, MeOH, reflux95%98%
Z-ProtectionZ-Cl, Na₂CO₃, pH 7–1088%97%
tert-ButylationH₂SO₄, isobutene, CH₂Cl₂92%96%
Fmoc IntroductionFmoc-Cl, THF/Na₂CO₃, pH 8–1095%99%

Solid-Phase Peptide Synthesis (SPPS) with Fluorosulfated Tyrosine

Fluorosulfate-Mediated Protection

Recent advances employ sulfur(VI) fluoride exchange (SuFEx) chemistry to introduce fluorosulfated tyrosine residues . Fmoc-Tyr(OSO₂F)-OH is synthesized in one step by reacting Fmoc-Tyr-OH with sulfuryl fluoride (SO₂F₂) in a biphasic CH₂Cl₂/Borax buffer system . This building block is directly used in SPPS without purification, enabling efficient incorporation into peptides. The fluorosulfate group remains stable under standard Fmoc deprotection conditions (20% piperidine/DMF) .

Post-Synthesis Deprotection

After SPPS completion, resin cleavage and side-chain deprotection are performed using trifluoroacetic acid (TFA)/triisopropylsilane (TIPS)/H₂O (95:2.5:2.5) . The fluorosulfate group is then converted to sulfate via ethylene glycolysis (ethylene glycol, 90°C, 12 h), yielding (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid with >90% efficiency . This method avoids hydrogenolysis, preserving cysteine-containing sequences .

Enzymatic Synthesis for Enhanced Stereochemical Control

Tyrosinase-Catalyzed Modifications

Comparative Analysis of Synthetic Routes

Yield and Scalability

Solution-phase synthesis offers high yields (66% overall) but requires multiple purification steps . SPPS with fluorosulfated tyrosine achieves 85% overall yield and is ideal for combinatorial libraries . Enzymatic methods provide superior enantiopurity (98% ee) but face scalability challenges due to enzyme costs .

Protecting Group Compatibility

The tert-butyl group is preferred for phenolic hydroxyl protection due to its stability under Fmoc conditions . Benzyl (Bzl) protection, as in Fmoc-Tyr(Bzl)-OH , requires hydrogenolysis for removal, limiting compatibility with sulfur-containing residues . Fluorosulfates offer a orthogonal protection strategy amenable to acidic and basic conditions .

Table 2: Protecting Group Comparison

GroupStability (pH)Deprotection MethodCompatibility
tBu1–14TFAHigh
Bzl1–12H₂/Pd-CModerate
OSO₂F1–10Ethylene glycolysisHigh

Industrial-Scale Production Considerations

Process Optimization for Cost Reduction

The patent CN103833593A highlights a scaled-up process producing 500 g batches of Fmoc-Tyr(tBu) with 99% purity . Key optimizations include:

  • Replacing Z-Cl with Fmoc-OSu to reduce racemization .

  • Using citric acid for pH adjustment during crystallization, enhancing product stability .

  • Avoiding high-pressure reactors by employing isobutene at ambient conditions for tert-butylation .

Eigenschaften

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)22(13-23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJELJMCALKYCRN-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375904
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511272-36-9
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511272-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.